molecular formula C18H11ClFN3OS B2899726 1-{[6-(4-Fluorophenyl)pyridin-3-yl]carbonyl}-4-methyl-2-phenylpiperazine CAS No. 1112327-31-7

1-{[6-(4-Fluorophenyl)pyridin-3-yl]carbonyl}-4-methyl-2-phenylpiperazine

Cat. No. B2899726
CAS RN: 1112327-31-7
M. Wt: 371.81
InChI Key: XAWLNIHHGZDKGT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These targets often play crucial roles in various biological pathways, contributing to the compound’s therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to induce various nuclear features such as chromatin fragmentation and condensation, and nuclei condensation . These effects suggest that the compound may have significant impacts at the molecular and cellular levels.

properties

IUPAC Name

3-(3-chlorophenyl)-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-12(8-13)18-22-16(24-23-18)9-17-21-15(10-25-17)11-4-6-14(20)7-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWLNIHHGZDKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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